N-CYCLODODECYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Overview
Description
N-CYCLODODECYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is a chemical compound with the molecular formula C20H32N2OS. This compound is part of the urea derivatives family, which are known for their diverse chemical and biological properties. Urea derivatives are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLODODECYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is both simple and efficient, yielding high chemical purity . The reaction conditions are mild and can be scaled up for industrial production. The process involves the reaction of isocyanates or carbamoyl chlorides with ammonia, which can be generated by reacting the corresponding amine with phosgene .
Chemical Reactions Analysis
Types of Reactions
N-CYCLODODECYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N-CYCLODODECYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYCLODODECYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-CYCLODODECYL-N’-[4-(METHYLPHENYL)UREA]
- N-CYCLODODECYL-N’-[3-(METHYLTHIO)PHENYL]CARBAMATE
Uniqueness
N-CYCLODODECYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-cyclododecyl-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2OS/c1-24-19-15-11-14-18(16-19)22-20(23)21-17-12-9-7-5-3-2-4-6-8-10-13-17/h11,14-17H,2-10,12-13H2,1H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGBLMKWBWJEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2CCCCCCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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